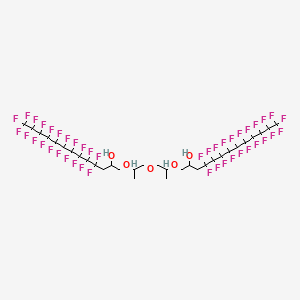
1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) is a fluorinated compound known for its unique structure and properties. This compound falls under the category of perfluorinated alkylated substances (PFAS), known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Starting from isopropylene glycol, a two-step reaction is performed. First, it is reacted with epichlorohydrin to form isopropylene glycidyl ether.
Step 2: The resulting isopropylene glycidyl ether is then reacted with perfluorotridecan-2-ol under controlled conditions to form the desired compound.
Conditions: These reactions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: The large-scale production involves using high-purity starting materials and stringent reaction conditions to ensure the yield and purity of the product. Automation and continuous flow reactors may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under strong oxidative conditions, forming perfluorinated acids.
Reduction: Reduction of the compound is challenging due to the stability of the C-F bonds.
Substitution: Nucleophilic substitution reactions can occur at the isopropylene group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Lithium aluminum hydride (limited effectiveness).
Substitution reagents: Nucleophiles like thiols, amines.
Major Products:
From oxidation: Perfluorinated carboxylic acids.
From substitution: Fluorinated ethers or amines, depending on the nucleophile.
Scientific Research Applications
Chemistry:
Used as a surfactant in various chemical reactions due to its hydrophobic and lipophobic properties.
Biology:
Utilized in studies involving cell membranes and lipid bilayers because of its structural similarity to biological lipids.
Medicine:
Investigated for use in drug delivery systems due to its ability to form stable emulsions.
Industry:
Employed in manufacturing non-stick coatings, lubricants, and water-repellent materials.
Mechanism of Action
The compound exerts its effects primarily through the stability of its perfluorinated carbon chain. The fluorine atoms create a highly stable and inert surface that resists chemical reactions and degradation.
Molecular Targets and Pathways:
Targets lipid bilayers in biological systems, affecting membrane permeability and stability.
In chemical applications, it acts by altering the surface tension of mixtures and solutions.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA)
Perfluorooctanesulfonic acid (PFOS)
Fluorotelomer alcohols
Uniqueness:
The unique feature of 1,1'-(Oxybis((isopropylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-ol) lies in its dual isopropylene groups and extensive perfluorinated chain, offering distinct properties in terms of stability and functionality.
In essence, this compound stands out due to its unique structure, offering significant potential across various scientific and industrial fields. Fascinating, right?
Properties
CAS No. |
93776-01-3 |
|---|---|
Molecular Formula |
C32H24F42O5 |
Molecular Weight |
1286.5 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-1-[1-[2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecoxy)propoxy]propan-2-yloxy]tridecan-2-ol |
InChI |
InChI=1S/C32H24F42O5/c1-9(78-7-11(75)3-13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)25(57,58)27(61,62)29(65,66)31(69,70)71)5-77-6-10(2)79-8-12(76)4-14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(55,56)26(59,60)28(63,64)30(67,68)32(72,73)74/h9-12,75-76H,3-8H2,1-2H3 |
InChI Key |
SDPBQXWNUJEWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


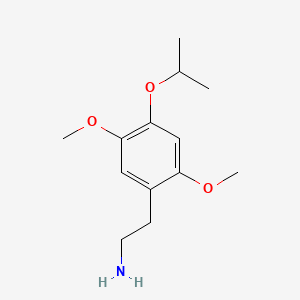

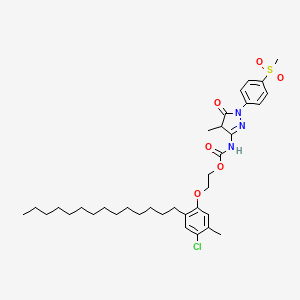
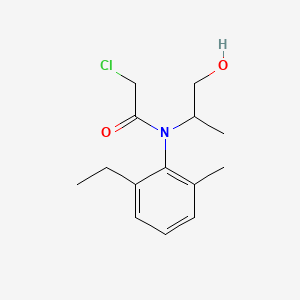
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
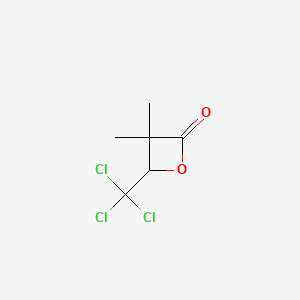

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
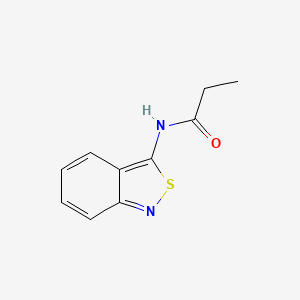
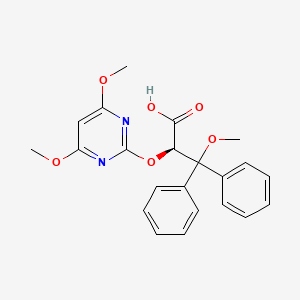
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
